molecular formula C10H13N5O5 B7853987 CID 65412

CID 65412

Cat. No. B7853987
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-FJFJXFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 65412 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 65412 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 65412 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 65412 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, followed by the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Water, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite in the presence of sodium hydroxide., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminophenol., Step 3: Dissolution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in ethanol., Step 4: Addition of 2,4-dichloro-5-aminophenol to the solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone., Step 5: Stirring the reaction mixture at room temperature for several hours to obtain the final product, CID 65412.

properties

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 65412

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